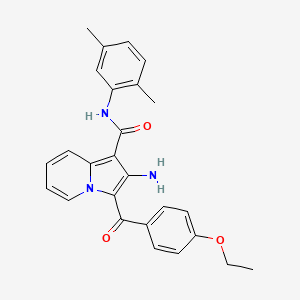

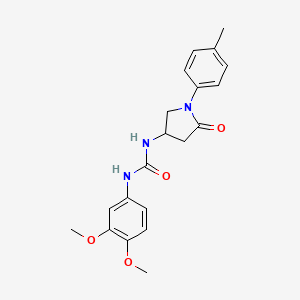

![molecular formula C13H12ClNO B3006425 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 61054-28-2](/img/structure/B3006425.png)

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s commonly found in many commercially available drugs . The compound “3-(4-Chlorophenyl)isoxazole” is a derivative of isoxazole, where a 4-chlorophenyl group is attached to the third position of the isoxazole ring .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Molecular Structure Analysis

The molecular structure of isoxazoles involves a five-membered ring with an oxygen atom and a nitrogen atom . The exact molecular structure of “3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole” would involve additional atoms and bonds due to the presence of the 4-chlorophenyl group and the tetrahydrobenzo group.

Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Applications De Recherche Scientifique

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole could potentially be used in the field of drug discovery due to its isoxazole core.

Eco-friendly Synthetic Strategies

There is a significant interest in developing new eco-friendly synthetic strategies for isoxazole synthesis . The 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole could be synthesized using these metal-free synthetic routes.

Biological Activity

The biological activity of isoxazoles has been studied extensively. For instance, the cytotoxic effect of 3,4,5-trisubstituted isoxazoles and the effect of these isoxazoles on the interpretation of p21 WAF-1, Bax, and Bcl-2 were observed .

Microwave Irradiation

The application of microwave irradiation can reduce the reaction time to obtain isoxazole-linked glycol-conjugates . This could potentially be applied to the synthesis of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole.

Therapeutic Potential

Fused isoxazoles have shown their therapeutic potential as anticancer, insecticidal, antibacterial, antituberculosis, antifungal, antibiotic, antitumor, and antiulcerogenic agents . The 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole, due to its isoxazole core, could potentially have similar therapeutic applications.

Synthesis Strategies

A variety of strategies are employed for the synthesis of isoxazoles, which are known for their pharmacological importance . These strategies could potentially be used for the synthesis of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole.

Safety And Hazards

Orientations Futures

The future directions in the field of isoxazole research involve the development of new synthetic strategies, particularly eco-friendly and metal-free routes . Additionally, there’s a significant interest in exploring the biological activities of isoxazole derivatives for potential applications in drug discovery .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2,1-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHGXIGHQNRQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)

![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)

![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)

![(2-Ethoxynaphthalen-1-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B3006363.png)